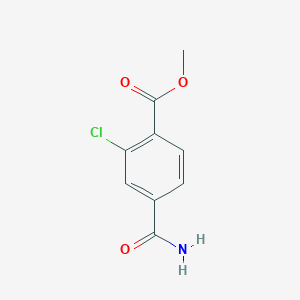
methyl 4-carbamoyl-2-chlorobenzoate
概要
説明
Methyl 4-carbamoyl-2-chlorobenzoate is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is categorized as an ester and is primarily used in research settings . This compound is known for its unique chemical structure, which includes a carbamoyl group and a chlorine atom attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-carbamoyl-2-chlorobenzoate typically involves the esterification of 4-carbamoyl-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with additional steps for purification such as recrystallization or distillation.
化学反応の分析
Types of Reactions
Methyl 4-carbamoyl-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to yield 4-carbamoyl-2-chlorobenzoic acid and methanol.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major products are 4-carbamoyl-2-chlorobenzoic acid and methanol.
Reduction: The major product is the corresponding amine derivative.
科学的研究の応用
Methyl 4-carbamoyl-2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-carbamoyl-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar ester structure but with a bromine atom instead of chlorine.
Methyl 4-iodobenzoate: Contains an iodine atom in place of chlorine.
Methyl 4-nitrobenzoate: Features a nitro group instead of a carbamoyl group.
Uniqueness
Methyl 4-carbamoyl-2-chlorobenzoate is unique due to the presence of both a carbamoyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
特性
IUPAC Name |
methyl 4-carbamoyl-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKIYKUVRSEPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220603-20-3 | |
| Record name | methyl 4-carbamoyl-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)
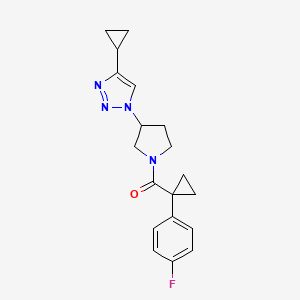
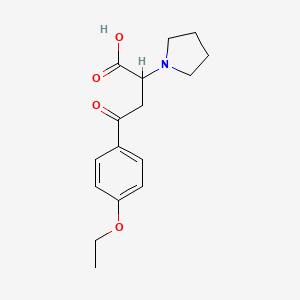
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2623419.png)
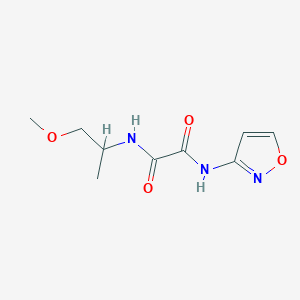
![11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2623421.png)
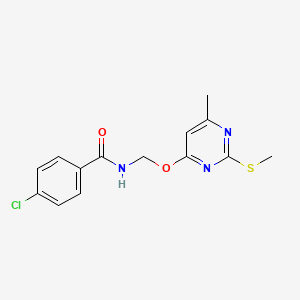
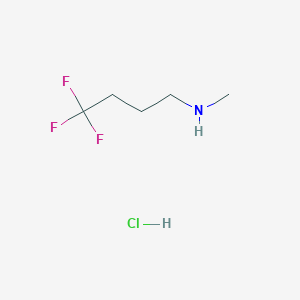
![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2623427.png)
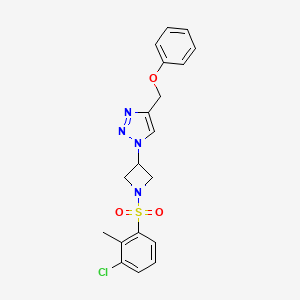
![1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2623432.png)

![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
